
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPA belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. However, FPA has a unique chemical structure that sets it apart from other benzodiazepines, making it a promising candidate for further research.
作用機序
The exact mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in regulating neuronal excitability. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity. This may explain its anxiolytic and anticonvulsant effects, as well as its potential as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, as well as increase the activity of certain enzymes that are involved in GABA synthesis. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to reduce levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.
実験室実験の利点と制限
One advantage of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is its unique chemical structure, which sets it apart from other benzodiazepines and makes it a promising candidate for further research. However, (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has some limitations in lab experiments, including its moderate yield in the synthesis process and its limited solubility in water. These limitations may make it more difficult to study (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in vivo and in clinical trials.
将来の方向性
There are several potential future directions for research on (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. One area of interest is its potential as an antidepressant and antipsychotic agent, as well as its potential for use in the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods. Additionally, studies are needed to investigate the safety and efficacy of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in clinical trials, which could lead to its eventual approval as a therapeutic agent.
合成法
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves several steps, starting with the reaction of 4-fluorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to yield (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. The overall yield of this synthesis method is moderate, but improvements to the process are currently being investigated.
科学的研究の応用
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been studied for its potential as a therapeutic agent in various neurological and psychiatric disorders. Studies have shown that (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has anxiolytic and anticonvulsant effects in animal models, suggesting that it could be useful in the treatment of anxiety disorders and epilepsy. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to have potential as an antidepressant and antipsychotic agent, although further research is needed to fully understand its mechanisms of action.
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHZQYFDOCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

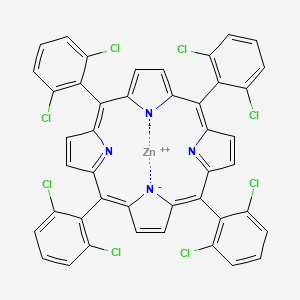


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)
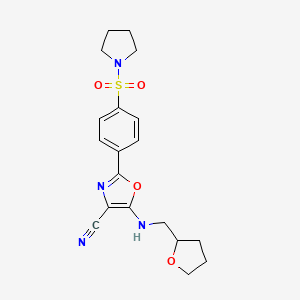
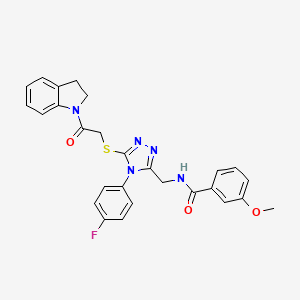
![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)

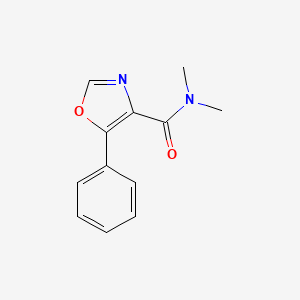
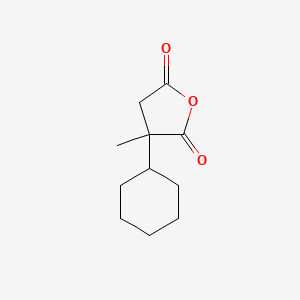
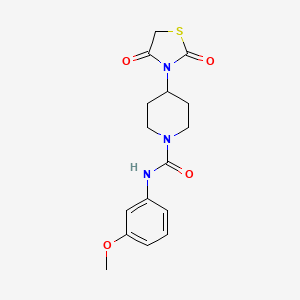
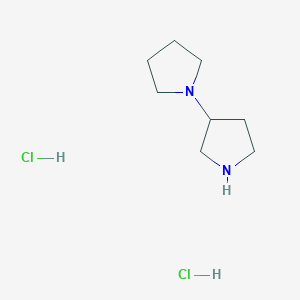
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)